![molecular formula C14H15Cl2NO3 B2690603 (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1013770-27-8](/img/structure/B2690603.png)
(2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
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Overview
Description
(2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, commonly known as Eticlopride, is a selective dopamine D2 receptor antagonist. It is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions.
Mechanism of Action
Eticlopride works by blocking the dopamine D2 receptor, which is responsible for the regulation of dopamine neurotransmission in the brain. By blocking this receptor, Eticlopride reduces the activity of dopamine neurons, resulting in a decrease in dopamine release in the brain.
Biochemical and Physiological Effects:
Eticlopride has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which can lead to a decrease in locomotor activity and a reduction in the reinforcing effects of drugs of abuse. Eticlopride has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Eticlopride in lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to specifically target this receptor and study its function in various physiological and pathological conditions. However, one of the limitations of using Eticlopride is its short half-life, which can make it difficult to maintain a stable drug concentration in the brain.
Future Directions
There are several future directions for research involving Eticlopride. One area of research is the development of more selective dopamine D2 receptor antagonists that have a longer half-life and can be used in vivo for longer periods of time. Another area of research is the development of new drugs that target other dopamine receptors, such as the dopamine D1 receptor, which may have therapeutic potential in the treatment of various neurological disorders. Finally, there is a need for further research to elucidate the role of dopamine receptors in various physiological and pathological conditions, which may lead to the development of new treatments for these disorders.
Synthesis Methods
Eticlopride can be synthesized using various methods. One of the commonly used methods involves the reaction of 3,5-dichlorophenylacetonitrile with 2-ethyl-2-oxazoline to form 2-(3,5-dichlorophenyl)-2-ethyl-4,5-dihydro-1,3-oxazole. This intermediate is then reacted with ethyl 6-oxo-2-piperidinecarboxylate to form Eticlopride.
Scientific Research Applications
Eticlopride has been extensively used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions. It is commonly used as a tool to study the dopamine D2 receptor function and its involvement in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
(2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c1-2-17-12(18)4-3-11(14(19)20)13(17)8-5-9(15)7-10(16)6-8/h5-7,11,13H,2-4H2,1H3,(H,19,20)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDLNGBTEVMHRV-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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